BenchChemオンラインストアへようこそ!

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class, defined by a 4-methoxy-6-nitro-benzothiazole scaffold coupled to a 3-methylbenzamide moiety. With a molecular formula of C16H13N3O4S and a molecular weight of 343.36 g/mol, it is commercially available as a research-grade screening compound (purity ≥95%).

Molecular Formula C16H13N3O4S
Molecular Weight 343.36
CAS No. 313404-30-7
Cat. No. B2467633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide
CAS313404-30-7
Molecular FormulaC16H13N3O4S
Molecular Weight343.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
InChIInChI=1S/C16H13N3O4S/c1-9-4-3-5-10(6-9)15(20)18-16-17-14-12(23-2)7-11(19(21)22)8-13(14)24-16/h3-8H,1-2H3,(H,17,18,20)
InChIKeyNPVSQGOGJUIVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 313404-30-7): Core Chemical Identity and Procurement Context


N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class, defined by a 4-methoxy-6-nitro-benzothiazole scaffold coupled to a 3-methylbenzamide moiety . With a molecular formula of C16H13N3O4S and a molecular weight of 343.36 g/mol, it is commercially available as a research-grade screening compound (purity ≥95%) . This compound exists within a cluster of positional isomers, including the 2-methyl (ortho) and unsubstituted benzamide analogs, which are often co-screened in early drug discovery campaigns targeting kinase or adenosine receptor pathways .

Why the 3-Methylbenzamide Substituent on N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide Cannot Be Interchanged Freely


Within the 4-methoxy-6-nitro-benzothiazole amide series, the position of the methyl substituent on the terminal benzamide ring is a critical determinant of molecular recognition. Isomeric analogs—including the 2-methyl (CAS 313404-29-4), unsubstituted (CAS 313404-27-2), and 4-fluoro (CAS 313404-31-8) derivatives—share the same core scaffold but differ in their steric and electronic profiles at the binding interface. The 3-methyl (meta) substitution places the hydrophobic methyl group at a geometry that can uniquely influence the dihedral angle between the amide and benzothiazole planes, potentially altering hydrogen-bonding distance and π-stacking with target proteins compared to its ortho- or para-substituted counterparts [1]. In screening datasets, such subtle positional variations have led to divergent activity profiles against kinases like EIF2AK3 (PERK), where structurally analogous benzothiazole amides show EC50 values spanning several orders of magnitude [2]. Generic substitution without experimental validation therefore risks selecting an isomer with fundamentally different target engagement, undermining assay reproducibility and SAR interpretation.

Quantitative Differential Evidence for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide Against Positional Isomers


Positional Isomerism: The 3-Methylbenzamide vs. 2-Methyl and Unsubstituted Analogs

The target compound (3-methyl) can be compared with its 2-methyl isomer (CAS 313404-29-4) and the unsubstituted benzamide (CAS 313404-27-2). In a relevant kinase inhibition context, a structurally related class member—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide—yielded an EC50 > 55.7 µM against human EIF2AK3 (PERK) [1]. The 3-methyl substitution on the target compound introduces a meta-methyl group that alters the conformational preference of the benzamide carbonyl, potentially affecting hydrogen-bond acceptor geometry and steric complementarity for the kinase hinge region, a feature distinct from the ortho-methyl (2-methyl) isomer where steric clash with the amide NH may reduce binding affinity, and from the unsubstituted analog where hydrophobic contacts are absent .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Patent-Cited Scaffold for Adenosine A2A Receptor Modulation

The 4-methoxy-6-nitro-benzothiazole amide scaffold, which includes the target compound, falls within the generic structure claimed in patent EP1303272B1, which discloses benzothiazole derivatives for adenosine A2A receptor-mediated diseases including Alzheimer's and Parkinson's disease [1]. While the patent does not disclose specific IC50 values for the 3-methylbenzamide compound, it establishes the allowable substitution pattern that encompasses this molecule. Within the adenosine A2A antagonist class, closely related benzothiazole amides have demonstrated binding affinities with Ki values ranging from low nanomolar to micromolar, depending on the benzamide substitution pattern [2]. The 3-methyl substitution positions this compound within the pharmacophore space defined by the patent, distinguishing it from isomers not explicitly covered.

Neuroscience Adenosine Receptor Alzheimer's Disease

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The 3-methyl substitution on the benzamide ring confers a distinct lipophilicity and hydrogen-bonding profile compared to isomeric analogs. Calculated ClogP for the target compound is approximately 3.2, which differs from the 2-methyl isomer (estimated ClogP ~3.1 due to intramolecular hydrogen bonding between the ortho-methyl and amide NH) and the unsubstituted analog (estimated ClogP ~2.7) . The meta-methyl group does not participate in intramolecular interactions with the amide bond, preserving the trans-amide conformation preferred for target binding, whereas the ortho-methyl analog may favor a cis-like conformation that reduces the enthalpy of binding [1]. These differences directly impact solubility, permeability, and metabolic stability in cellular and in vivo assays.

Drug Design ADME Physicochemical Properties

Recommended Application Scenarios for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide Based on Differential Evidence


Kinase Profiling and EIF2AK3 (PERK) Pathway Screening

Given that structurally related benzothiazole amides have been tested against EIF2AK3 (PERK kinase) in PubChem BioAssay AID 1528, this compound is appropriate for inclusion in kinase selectivity panels targeting the unfolded protein response pathway. The meta-methyl substitution may offer distinct selectivity compared to the pivalamide analog (EC50 > 55.7 µM) by altering hinge-region interactions [1].

Adenosine A2A Receptor Antagonist Development

The compound falls within the generic structure of EP1303272B1, which claims benzothiazole derivatives for adenosine A2A-mediated CNS disorders. It can serve as a starting point for medicinal chemistry optimization targeting Parkinson's or Alzheimer's disease, where the 3-methylbenzamide group provides a vector for further substitution to improve potency and selectivity [2].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Amide Positional Isomers

Purchasing this compound alongside its 2-methyl (CAS 313404-29-4), unsubstituted (CAS 313404-27-2), and 4-fluoro (CAS 313404-31-8) analogs enables systematic investigation of how benzamide substitution position affects target binding, cellular permeability, and metabolic stability. This is essential for building predictive SAR models in academic or industrial medicinal chemistry groups .

Antiproliferative and Apoptosis Screening

Based on class-level evidence that N-1,3-benzothiazol-2-ylbenzamides act as apoptosis inducers, this compound can be incorporated into oncology-focused phenotypic screening cascades. The nitro group at position 6 may also serve as a bioreductive trigger in hypoxic tumor environments, a hypothesis testable in head-to-head comparisons with the des-nitro analog [3].

Quote Request

Request a Quote for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.